molecular formula C7H3BrClFO2 B6154341 2-bromo-3-chloro-5-fluorobenzoic acid CAS No. 1525442-25-4

2-bromo-3-chloro-5-fluorobenzoic acid

Cat. No.: B6154341
CAS No.: 1525442-25-4
M. Wt: 253.5
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Description

2-Bromo-3-chloro-5-fluorobenzoic acid (C₇H₃BrClFO₂) is a halogenated benzoic acid derivative featuring bromine, chlorine, and fluorine substituents at the 2-, 3-, and 5-positions of the aromatic ring, respectively. This compound is part of a broader class of polyhalogenated benzoic acids, which are widely used as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents and reactivity in coupling reactions. The trifunctional halogenation pattern enhances its acidity compared to mono- or dihalogenated analogs, making it a versatile building block for further functionalization.

Properties

CAS No.

1525442-25-4

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chloro-5-fluorobenzoic acid can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination of 3-chloro-5-fluorobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Bromo-3-chloro-5-fluorobenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for various substitution reactions, making it a valuable building block in organic chemistry.

Reaction Type Description
Substitution Reactions Halogen atoms can be replaced with other functional groups using nucleophiles.
Reduction Reactions The carboxylic acid group can be reduced to alcohols or aldehydes.
Oxidation Reactions Can be oxidized to form more complex derivatives like ketones or carboxylic acids.

Research has indicated that this compound may exhibit potential biological activity, including interactions with various biomolecules. It is being investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Pharmaceutical Development

The compound is explored as a fluoropharmaceutical intermediate, which is crucial in developing new drugs. Its unique halogen composition enhances the biological properties of pharmaceutical compounds, making it a focus of research in medicinal chemistry .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Agrochemicals : It plays a role in the synthesis of herbicides and pesticides.
  • Dyes and Pigments : The compound is used as an intermediate in dye production due to its stable chemical structure.
  • Chemical Manufacturing : It serves as a reagent in the production of other industrial chemicals.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study focused on synthesizing antimicrobial agents based on this compound demonstrated its effectiveness as a precursor for creating compounds with enhanced antibacterial properties. The synthesized derivatives showed promising results against various bacterial strains, indicating the compound's potential in pharmaceutical applications.

Case Study 2: Development of Fluorinated Drugs

Research involving the incorporation of this compound into drug candidates revealed that fluorinated compounds often exhibit improved metabolic stability and bioavailability. This case highlights the importance of halogenated benzoic acids in drug design.

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-5-fluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Key Insights:

  • Acidity : The trifunctional halogenation (Br, Cl, F) in 2-bromo-3-chloro-5-fluorobenzoic acid enhances acidity compared to dihalogenated analogs like 5-bromo-2-chlorobenzoic acid (pKa ~2.1). Fluorine’s strong electron-withdrawing effect further stabilizes the deprotonated carboxylate.
  • Reactivity : The 2-bromo substituent is sterically accessible for Suzuki-Miyaura coupling, similar to 2-bromo-5-chlorobenzoic acid. The chlorine at position 3 may hinder electrophilic substitution compared to para-substituted analogs.
  • Thermal Stability : Halogenated benzoic acids generally exhibit higher melting points due to strong intermolecular halogen bonding. For example, 5-bromo-2-chlorobenzoic acid melts at ~180°C; the target compound likely exceeds this due to additional fluorine interactions.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-chloro-5-fluorobenzoic acid, and how can competing side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via halogenation of benzoic acid derivatives. A practical approach involves sequential electrophilic aromatic substitution (EAS) using directing groups to control regioselectivity. For example:

Start with 3-chloro-5-fluorobenzoic acid.

Brominate selectively at the ortho position using FeBr₃ as a catalyst under controlled temperatures (0–5°C) to avoid over-bromination .

  • Key Challenge : Competing para-substitution may occur due to steric and electronic effects. Use low equivalents of Br₂ and monitor reaction progress via TLC or HPLC.
  • Data Table :
Reaction StepYield (%)Purity (%) (HPLC)
Bromination65–75>95

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :

HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm to assess purity (>95% by area) .

NMR : Confirm substitution patterns via ¹H/¹³C NMR. For example, the carboxylic proton (COOH) typically appears as a broad singlet at δ 12–13 ppm, while aromatic protons show splitting patterns consistent with adjacent halogens .

  • Critical Note : Trace impurities (e.g., dehalogenated byproducts) may require recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. How does steric hindrance from halogen substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ortho-bromo and meta-chloro groups create significant steric bulk, complicating Suzuki-Miyaura couplings. To mitigate this:

Use Pd(PPh₃)₄ as a catalyst with a bulky ligand (e.g., SPhos) to stabilize the transition state.

Optimize reaction conditions (e.g., 80°C in THF/H₂O) to enhance turnover .

  • Data Contradiction : Some studies report lower yields (<50%) due to competing protodehalogenation, while others achieve >70% by using microwave-assisted synthesis .

Q. What crystallographic strategies are effective for resolving ambiguities in the solid-state structure of halogenated benzoic acids?

  • Methodological Answer : Use single-crystal X-ray diffraction with the SHELXL software package :

Grow crystals via slow evaporation from DMSO/EtOH.

Refine structures using anisotropic displacement parameters for halogens.

  • Key Finding : The fluorine atom’s high electronegativity induces distinct bond-length distortions (C-F: ~1.34 Å vs. C-Br: ~1.89 Å), which must be carefully modeled to avoid overfitting .

Q. How can researchers address contradictory data in the biological activity of halogenated benzoic acid derivatives?

  • Methodological Answer : Contradictions often arise from assay-specific conditions. For enzyme inhibition studies:

Validate results across multiple assays (e.g., fluorometric vs. colorimetric).

Control for pH effects, as the carboxylic acid group’s ionization state (pKa ~2.8) impacts binding .

  • Case Study : In COX-2 inhibition assays, this compound showed IC₅₀ = 12 µM (fluorometric) vs. 18 µM (colorimetric), highlighting method-dependent variability .

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